molecular formula C20H19FN4O3S B2505807 3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946317-92-6

3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2505807
CAS No.: 946317-92-6
M. Wt: 414.46
InChI Key: LXTFECQJEGHJPH-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
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Scientific Research Applications

PI3K Inhibitors for Pulmonary Conditions

Compounds closely related to the specified chemical, such as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors, have been evaluated for treating idiopathic pulmonary fibrosis and cough. These studies suggest the therapeutic potential of sulfonamide derivatives in respiratory conditions, supported by in vitro data and early-phase clinical trials (Norman, 2014).

Anti-Cancer Activity

Novel sulfonamide compounds have demonstrated significant anti-breast cancer activity. For instance, specific derivatives were synthesized and showed better activity against MCF7 cells than standard drugs, suggesting the role of sulfonamide derivatives in cancer therapy through molecular docking studies (Kumar et al., 2021).

Antibacterial and Antioxidant Properties

Research on sulfonamide derivatives has shown remarkable antibacterial and antioxidant properties. Certain compounds exhibited significant activity against Mycobacterium tuberculosis, demonstrating their potential as antimycobacterial agents. The introduction of specific moieties has been shown to enhance these effects, indicating the versatility and therapeutic potential of sulfonamide derivatives in treating infectious diseases (Ghorab et al., 2017).

COX-2 Inhibition for Anti-inflammatory Applications

Some sulfonamide compounds have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, displaying significant anti-inflammatory activity. These findings highlight the potential of sulfonamide derivatives in developing new anti-inflammatory drugs, with particular emphasis on selectivity and potency (Pal et al., 2003).

Properties

IUPAC Name

3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-16-2-1-3-18(14-16)29(26,27)24-17-6-4-15(5-7-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFECQJEGHJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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